molecular formula C16H12BrN3O2 B3349052 4-benzhydryl-6-bromo-2H-1,2,4-triazine-3,5-dione CAS No. 20028-50-6

4-benzhydryl-6-bromo-2H-1,2,4-triazine-3,5-dione

Cat. No. B3349052
CAS RN: 20028-50-6
M. Wt: 358.19 g/mol
InChI Key: KLXVWRQFPFVOFF-UHFFFAOYSA-N
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Description

1,2,4-Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure with the general formula C3H3N3 . They are known to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive, among others .


Molecular Structure Analysis

The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . The specific molecular structure of “4-benzhydryl-6-bromo-2H-1,2,4-triazine-3,5-dione” would require more specific information or computational chemistry analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione, a related compound, is a solid at room temperature .

Mechanism of Action

The mechanism of action of 1,2,4-triazine derivatives can vary widely depending on their specific structure and biological target. Some 1,2,4-triazine derivatives have been found to inhibit D-amino acid oxidase (DAAO), an enzyme that catalyzes the oxidation of D-amino acids .

Safety and Hazards

The safety and hazards associated with a specific compound depend on its structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds. For example, 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione has been classified with hazard statements H302, H315, H319, and H335 .

Future Directions

The future directions in the study of 1,2,4-triazine derivatives could involve the synthesis of new derivatives with improved biological activity, the study of their mechanisms of action, and the development of safer and more effective drugs based on these compounds .

properties

IUPAC Name

4-benzhydryl-6-bromo-2H-1,2,4-triazine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O2/c17-14-15(21)20(16(22)19-18-14)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXVWRQFPFVOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C(=O)C(=NNC3=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296113
Record name MLS002704013
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzhydryl-6-bromo-2H-1,2,4-triazine-3,5-dione

CAS RN

20028-50-6
Record name MLS002704013
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107702
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002704013
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-benzhydryl-6-bromo-2H-1,2,4-triazine-3,5-dione
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Reactant of Route 6
4-benzhydryl-6-bromo-2H-1,2,4-triazine-3,5-dione

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